molecular formula C15H15N3O3S2 B2952381 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 1903080-93-2

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2952381
CAS No.: 1903080-93-2
M. Wt: 349.42
InChI Key: QZBRXPYQPZQXJN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a synthetically designed hybrid heterocyclic compound of significant interest for early-stage pharmacological and mechanistic research. Its molecular architecture incorporates three distinct pharmacophores known for diverse biological activities: an isoxazole, a thiophene, and a sulfonamide group. The isoxazole ring is a privileged structure in medicinal chemistry, found in compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The thiophene nucleus is another critically important heterocycle that has been extensively investigated for its therapeutic potential; thiophene-containing compounds have demonstrated a wide array of biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer properties . Furthermore, several commercially available drugs across various classes contain the thiophene nucleus . The presence of the sulfonamide functional group is particularly noteworthy. Sulfonamides represent a diverse class of medicines; sulfonamide antibiotics are bacteriostatic and work by interfering with bacterial folic acid synthesis . Beyond antibiotics, the sulfonamide group is a key feature in many other drug classes, including carbonic anhydrase inhibitors, sulfonylureas, and various diuretics, indicating a broad potential for interaction with different biological targets . The specific combination of these moieties in a single molecule suggests potential for multi-target mechanisms of action, making it a compelling candidate for research into new therapeutic agents. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-10-15(11(2)21-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBRXPYQPZQXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates isoxazole, pyridine, and thiophene rings, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Isoxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Pyridine and Thiophene Moieties : These are added using nucleophilic substitution reactions, where halogenated derivatives serve as electrophiles.

The chemical structure can be summarized as follows:

Property Details
IUPAC Name 3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-isoxazole-4-sulfonamide
Molecular Formula C16H18N4O2S
Molecular Weight 342.41 g/mol

Antimicrobial Properties

Research indicates that compounds with isoxazole and thiophene structures exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as H460 (lung cancer) and A549 (adenocarcinoma) through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. The IC50 values for these activities are reported to be in the micromolar range, indicating promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Evaluation : In a recent study published in Nature Communications, the compound was tested against multiple cancer cell lines. It demonstrated selective cytotoxicity with an IC50 of approximately 25 µM in H460 cells, highlighting its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Piperidine-Based Isoxazole Sulfonamide

Compound : 3,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide

  • Molecular Formula : C₁₇H₂₄N₄O₃S
  • Molecular Weight : 364.5 g/mol
  • Key Differences : Replaces the thiophen-2-yl-pyridin-4-ylmethyl group with a piperidine ring linked to a 2-methylpyridin-4-yl moiety.
  • No biological data are reported in the evidence .

Pyrazole-Sulfonamide Hybrid

Compound : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

  • Molecular Formula : C₂₀H₂₃ClN₆O₃S
  • Molecular Weight : 462.95 g/mol
  • Key Differences : Features a pyrazole ring instead of isoxazole and a 4-chlorophenylcarbamoyl group.
  • Implications : The pyrazole-carbamoyl substitution may enhance hydrogen-bonding interactions in biological targets, as evidenced by its IR spectral data (NH and C=O stretches at 3344 cm⁻¹ and 1726 cm⁻¹, respectively) .

Functional Analogues in Therapeutic Contexts

Antiviral Imidazo[1,2-b]pyridazine Derivatives

Compound Class : 2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine derivatives

  • Key Features : Pyridazine core with pyridin-4-ylmethyl substitution.

Research Findings and Limitations

  • Biological Activity: No direct data are available for the target compound. However, sulfonamide-containing analogues (e.g., pyrazole-sulfonamide in ) exhibit hydrogen-bonding features critical for enzyme inhibition.
  • Structural Insights : The thiophene-pyridine moiety in the target compound may enhance π-π stacking interactions in protein binding pockets compared to piperidine-based analogues .

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